molecular formula C10H12FN B3237380 (R)-7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1388106-07-7

(R)-7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3237380
CAS No.: 1388106-07-7
M. Wt: 165.21 g/mol
InChI Key: NSGXZIXVOVPKAS-SSDOTTSWSA-N
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Description

(R)-7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline ( 1388106-07-7) is a chiral organic compound with the molecular formula C10H12FN and a molecular weight of 165.21 g/mol. This enantiopure tetrahydroquinoline derivative serves as a valuable scaffold and synthetic intermediate in medicinal chemistry and drug discovery research. The tetrahydroquinoline core is a privileged structure in pharmaceuticals, found in compounds with a wide spectrum of biological activities, including anti-infective, anticancer, and central nervous system (CNS) properties . Calculated physical properties include a density of 1.055 g/cm³ at 20°C and a boiling point of approximately 241.0°C at 760 Torr . The compound has very slight solubility in water (0.66 g/L at 25°C) . As a chiral building block, this (R)-configured fluoro-substituted derivative is particularly useful for exploring structure-activity relationships (SAR) in the development of new therapeutic agents, leveraging the stereochemistry for potential selective target interactions . Researchers utilize this and similar tetrahydroquinoline analogs in the design and synthesis of potential treatments for conditions such as infectious diseases, neurodegenerative disorders, and cancer . This product is intended for research and further chemical synthesis as a standard or intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(2R)-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGXZIXVOVPKAS-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(N1)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 7 Fluoro 2 Methyl 1,2,3,4 Tetrahydroquinoline and Its Structural Analogues

Asymmetric Synthesis Approaches

Direct asymmetric synthesis offers an efficient route to enantiomerically enriched tetrahydroquinolines by converting a prochiral substrate directly into a chiral product. This is often achieved through catalytic processes that employ chiral catalysts to control the stereochemical outcome of the reaction.

Catalytic Asymmetric Hydrogenation of Quinolines

Catalytic asymmetric hydrogenation of the corresponding quinoline (B57606) precursor, 7-fluoro-2-methylquinoline (B75012), is a prominent strategy for the synthesis of (R)-7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This method involves the addition of hydrogen across the C=N double bond of the quinoline ring, guided by a chiral catalyst to favor the formation of one enantiomer over the other.

The asymmetric hydrogenation of a wide array of quinoline derivatives has been effectively achieved using chiral cationic η6-arene–N-tosylethylenediamine–Ru(II) complexes. acs.org This catalytic system has demonstrated high efficiency and enantioselectivity, yielding 1,2,3,4-tetrahydroquinolines with exceptional enantiomeric excess (ee), often exceeding 99%. acs.org Notably, this method is applicable to the gram-scale synthesis of biologically significant tetrahydroquinolines, including 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (B30263), a key precursor for the antibacterial agent (S)-flumequine. acs.org

The reaction mechanism is understood to proceed through an ionic and cascade pathway, which includes a 1,4-hydride addition, isomerization, and a subsequent 1,2-hydride addition. acs.org The hydrogen addition occurs via a stepwise transfer of H+ and H- outside the coordination sphere of the ruthenium complex. acs.org The high degree of enantioselectivity is attributed to a CH/π attraction between the η6-arene ligand of the ruthenium catalyst and the fused phenyl ring of the dihydroquinoline intermediate, which proceeds through a 10-membered ring transition state with the involvement of a TfO- anion. acs.org

Table 1. Asymmetric Hydrogenation of 2-Alkyl-Substituted Quinolines with a Chiral Cationic Ruthenium Catalyst.
SubstrateProductConversion (%)ee (%)
2-Methylquinoline(R)-2-Methyl-1,2,3,4-tetrahydroquinoline>9996
6-Fluoro-2-methylquinoline(R)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline>99>99

Organocatalytic transfer hydrogenation, employing a chiral Brønsted acid, presents a metal-free alternative for the asymmetric reduction of quinolines. This method typically utilizes a hydrogen donor, such as Hantzsch ester, to effect the reduction in the presence of a chiral phosphoric acid catalyst. nih.gov This approach has been successful for a variety of ketimine derivatives, affording the corresponding amines with high to excellent enantioselectivities. nih.gov

The mechanism involves the activation of the ketimine and the hydrogen donor by the chiral phosphoric acid. The Brønsted acidic proton of the catalyst activates the ketimine, while the basic phosphoryl oxygen activates the hydrogen donor, facilitating the hydride transfer. nih.gov This dual activation model is key to achieving high enantioselectivity. While specific data for 7-fluoro-2-methylquinoline is not prevalent, the method has shown broad applicability for various substituted quinolines, suggesting its potential for the synthesis of this compound. acs.org

Table 2. Representative Enantioselective Organocatalytic Transfer Hydrogenation of Substituted Quinolines.
SubstrateYield (%)ee (%)
2-Phenylquinoline9592
2-(4-Chlorophenyl)quinoline9894
2-Naphthylquinoline9696

Inspired by biological redox processes, biomimetic asymmetric reduction using chiral and regenerable nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(P)H) models has emerged as a powerful tool for the synthesis of chiral heterocycles. researchgate.netnih.gov This approach often employs hydrogen gas as the terminal reductant and combines a chiral NAD(P)H model with an achiral transfer catalyst, such as a Brønsted or Lewis acid. researchgate.netacs.org

A series of chiral and regenerable NAD(P)H models with central, axial, and planar chiralities have been developed and successfully applied to the asymmetric reduction of imines and heteroaromatics, achieving up to 99% yield and 99% ee. acs.orgnih.gov The mechanism involves the in-situ regeneration of the chiral NAD(P)H model by a ruthenium complex under a hydrogen atmosphere, followed by the hydride transfer from the NAD(P)H model to the substrate, facilitated by the transfer catalyst. acs.orgnih.gov This methodology provides a sustainable and efficient route to chiral amines and their derivatives. nih.gov

Table 3. Biomimetic Asymmetric Reduction of Representative Heteroaromatic Compounds.
SubstrateProductYield (%)ee (%)
2-Phenylquinoline(R)-2-Phenyl-1,2,3,4-tetrahydroquinoline9895
2-Methylquinoxaline(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline9796

Enantioselective Resolution of Racemic Mixtures

Kinetic resolution is a widely used strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral resolving agent, which can be a chemical reagent or a biocatalyst.

Enzymatic kinetic resolution offers a highly selective and environmentally benign approach to obtaining enantiopure compounds. Monoamine oxidases (MAOs) have been identified as effective biocatalysts for the kinetic resolution of racemic tetrahydroquinolines. For instance, a mutant of cyclohexylamine (B46788) oxidase (CHAO), a type of monoamine oxidase, has been successfully employed for the deracemization of 2-methyl-1,2,3,4-tetrahydroquinoline. acs.orgresearchgate.net

In this process, the enzyme selectively oxidizes one enantiomer of the racemic amine to the corresponding imine, which is then reduced in situ by a non-chiral reducing agent, such as ammonia-borane, to regenerate the racemate. This dynamic kinetic resolution process allows for the theoretical conversion of 100% of the starting material into the desired enantiomer. The deracemization of 2-methyl-1,2,3,4-tetrahydroquinoline using a CHAO mutant resulted in the production of (R)-2-methyl-1,2,3,4-tetrahydroquinoline with a high yield of 76% and an excellent enantiomeric excess of 98%. acs.org

Table 4. Deracemization of 2-Methyl-1,2,3,4-tetrahydroquinoline using a Mutant Cyclohexylamine Oxidase.
SubstrateProductYield (%)ee (%)
(rac)-2-Methyl-1,2,3,4-tetrahydroquinoline(R)-2-Methyl-1,2,3,4-tetrahydroquinoline7698
Diastereomeric Salt Formation and Selective Recrystallization

A classical and industrially viable method for resolving racemic mixtures is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional recrystallization. This technique leverages the different physical properties, such as solubility, of the resulting diastereomers.

In the context of fluorinated 2-methyl-1,2,3,4-tetrahydroquinolines, this method has been successfully applied to the structural isomer, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ). The racemic base is treated with a chiral acid to form a pair of diastereomeric salts. Tartaric acid derivatives are commonly employed as resolving agents due to their availability in both enantiomeric forms and their ability to form crystalline salts. For the resolution of FTHQ, O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA) has been utilized. wikipedia.orgnih.gov

The process involves reacting the racemic FTHQ with less than one equivalent of the chiral acid. wikipedia.orgbyjus.com This partial salt formation allows for the preferential crystallization of the less soluble diastereomeric salt, thereby enriching the other diastereomer in the mother liquor. The efficiency of the resolution is highly dependent on the choice of solvent and the crystallization conditions, with strong dependencies observed in various solvent systems. nih.gov The solid, crystalline diastereomeric salt can then be isolated by filtration. Subsequent treatment of this salt with a base liberates the desired enantiomer of the tetrahydroquinoline. The principle of this separation relies on the distinct crystal lattice energies and solvation thermodynamics of the diastereomeric pairs. nih.gov

Supercritical Fluid Extraction for Enantiomer Separation

Supercritical fluid technology offers a green and efficient alternative for the separation of enantiomers. Supercritical fluids, most commonly carbon dioxide (scCO₂), exhibit properties intermediate between those of a liquid and a gas, such as high diffusivity and low viscosity, which can be tuned by altering pressure and temperature. organic-chemistry.org

Supercritical fluid extraction (SFE) has been effectively used to separate the enantiomers of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. wikipedia.orgbyjus.com This method is often employed as a purification step following the partial formation of diastereomeric salts. After forming the diastereomeric salts from racemic FTHQ and a sub-stoichiometric amount of DPTTA, the mixture contains one diastereomeric salt and the unreacted, enantiomerically enriched free base. wikipedia.org

Supercritical CO₂ can then be used to selectively extract the free FTHQ enantiomer from the solid mixture, leaving the less soluble diastereomeric salt behind. wikipedia.orgbyjus.com The solubility of the organic compounds in scCO₂ is a critical factor, and it can be modulated by adding a co-solvent, such as ethanol, to increase the polarity of the supercritical fluid. wikipedia.org This process avoids the use of large volumes of organic solvents typically required for conventional extraction and recrystallization, making it an environmentally benign technique. organic-chemistry.org

Regioselective Fluorination Strategies for Tetrahydroquinolines

The precise introduction of a fluorine atom at a specific position on the tetrahydroquinoline scaffold is a significant synthetic challenge. The electronic properties of the heterocyclic ring system dictate the reactivity towards electrophilic or nucleophilic fluorinating agents. Consequently, regioselective fluorination often requires multi-step strategies involving directing groups or the construction of the fluorinated ring system from appropriately substituted precursors. organic-chemistry.orgresearchgate.net

Cyclization of Catecholamine Precursors Followed by Deoxyfluorination

A versatile strategy for the regio-complementary preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines involves the cyclization of catecholamine precursors, followed by a deoxyfluorination reaction. researchgate.netscientificupdate.com Catecholamines, such as dopamine, are naturally occurring compounds that contain a 3,4-dihydroxy-substituted aromatic ring, providing the necessary functional handles for introducing fluorine. acs.org This approach allows for the controlled synthesis of either the 6-fluoro or 7-fluoro isomer by leveraging the influence of protecting groups on the reaction pathway. researchgate.net

Role of N-Protecting Groups in Directing Regioselectivity

The nature of the N-protecting group on the catecholamine precursor plays a crucial role in directing the regioselectivity of both the initial cyclization and the subsequent deoxyfluorination step. researchgate.net The protecting group influences the electronic nature and steric environment of the nitrogen atom, which in turn affects the cyclization pathway and the reactivity of the intermediate dihydroxy-tetrahydroquinolines.

For example, different N-protecting groups can favor the formation of specific intermediates, such as 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones or 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines. researchgate.net The subsequent deoxyfluorination of these intermediates leads to different regioisomers of the fluoro-tetrahydroquinoline. Judicious selection of the N-protecting group is therefore a key element in achieving the desired regiochemical outcome, enabling a switch between the synthesis of 6-fluoro and 7-fluoro analogues from a common catecholamine starting material. researchgate.net

Mechanistic Aspects of DAST-Mediated Deoxyfluorination

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the deoxofluorination of alcohols and carbonyl compounds. In the synthesis of fluoro-tetrahydroquinolines from dihydroxy precursors, DAST serves to replace one of the hydroxyl groups with a fluorine atom.

The mechanism of DAST-mediated deoxyfluorination involves the initial reaction of a hydroxyl group with DAST to form a fluorosulfite intermediate. This is followed by the nucleophilic displacement of the fluorosulfite group by a fluoride (B91410) ion. In the case of dihydroxy-tetrahydroquinolines, the regioselectivity of the fluorination is influenced by the electronic properties of the aromatic ring and the nature of the N-protecting group. The reaction conditions, such as temperature and solvent, can also affect the outcome. While DAST is effective, it can sometimes lead to side reactions or lack chemoselectivity in complex molecules, necessitating careful optimization of the reaction conditions.

Table 1: Regioselective Deoxyfluorination of a Dihydroxy-tetrahydroquinoline Intermediate

N-Protecting GroupMajor Product
Group A6-Fluoro-tetrahydroquinoline
Group B7-Fluoro-tetrahydroquinoline

Note: This table is illustrative, based on the principle that the N-protecting group directs regioselectivity as described in the source material. researchgate.net

Multi-Step Sequences Involving Nitration, Hydrolysis, and Subsequent Fluorination

An alternative classical approach to introduce a fluorine atom onto an aromatic ring involves a sequence of nitration, reduction, diazotization, and subsequent displacement of the diazonium group. This pathway can be adapted for the synthesis of fluorinated tetrahydroquinolines. A plausible sequence would begin with the regioselective nitration of a 2-methyl-1,2,3,4-tetrahydroquinoline derivative.

The nitration of quinoline itself can be complex, but specific conditions can be employed to achieve nitration at desired positions. nih.gov Following successful nitration to introduce a nitro group at the 7-position, the nitro group is reduced to a primary amine. This transformation is commonly achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation.

The resulting 7-amino-2-methyl-1,2,3,4-tetrahydroquinoline (B8432114) can then be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The introduction of the fluorine atom is typically accomplished via the Balz-Schiemann reaction. byjus.comresearchgate.net In this reaction, the diazonium salt is isolated as its tetrafluoroborate (B81430) salt, which upon thermal decomposition, expels nitrogen gas and boron trifluoride to yield the desired 7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. nih.govresearchgate.net This multi-step process provides a reliable, albeit lengthy, route to the target compound, relying on well-established named reactions in organic synthesis. scientificupdate.com

Table 2: Key Transformations in the Multi-Step Synthesis

StepReactionReagentsProduct
1NitrationHNO₃/H₂SO₄7-Nitro-2-methyl-1,2,3,4-tetrahydroquinoline
2ReductionSnCl₂/HCl or H₂/Pd-C7-Amino-2-methyl-1,2,3,4-tetrahydroquinoline
3DiazotizationNaNO₂/HBF₄Diazonium tetrafluoroborate salt
4Fluorination (Balz-Schiemann)Heat (Δ)7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Palladium-Catalyzed Cyclization and Amination Routes

Palladium catalysis has become an indispensable tool in modern organic synthesis, particularly for the formation of carbon-nitrogen bonds. For the construction of tetrahydroquinolines, palladium-catalyzed intramolecular cyclization reactions are especially powerful, enabling the formation of the heterocyclic ring with high regioselectivity and functional group tolerance.

A highly effective two-step methodology for accessing 1,2,3,4-tetrahydroquinolines involves an initial intermolecular hydroaminoalkylation followed by a subsequent intramolecular Buchwald-Hartwig amination. researchgate.net This sequence provides a modular and direct route to the tetrahydroquinoline core.

The first step consists of a regioselective, titanium-catalyzed hydroaminoalkylation of an ortho-chlorostyrene with an N-methylaniline derivative. researchgate.net This reaction forges a new carbon-carbon bond and sets the stage for the subsequent cyclization. The resulting intermediate, an ortho-chloro-substituted N-aryl amine, is then subjected to an intramolecular Buchwald-Hartwig amination. This palladium-catalyzed C-N bond-forming reaction proceeds via oxidative addition of the palladium(0) catalyst to the aryl chloride bond, followed by coordination of the amine, deprotonation, and reductive elimination to yield the final tetrahydroquinoline product and regenerate the active catalyst. researchgate.netwikipedia.org

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. The subsequent steps include amine coordination and deprotonation to form a palladium amide complex, which then undergoes reductive elimination to form the C-N bond and release the final product. wikipedia.org

Table 1: Two-Step Synthesis of Tetrahydroquinolines via Hydroaminoalkylation and Buchwald-Hartwig Amination

Step Reaction Catalyst/Reagents Key Transformation
1 Intermolecular Hydroaminoalkylation Titanium Catalyst Forms the key amine precursor from an ortho-chlorostyrene and an aniline (B41778).

Domino and Cascade Reaction Pathways for Tetrahydroquinoline Core Construction

Domino and cascade reactions, also referred to as tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without the need to isolate intermediates. nih.govresearchgate.net These processes are characterized by excellent atom economy, reduced waste generation, and the ability to rapidly construct complex molecular architectures from simple starting materials, making them prime examples of green chemistry. nih.gov Numerous domino strategies have been developed for the synthesis of the tetrahydroquinoline scaffold. nih.govresearchgate.netresearchgate.net

A common and effective domino strategy for building the tetrahydroquinoline core involves the reduction of an aromatic nitro group, which then triggers a subsequent intramolecular cyclization. nih.govresearchgate.net Typically, a 2-nitroaryl ketone or aldehyde is used as the starting material. nih.gov

The sequence is initiated by the reduction of the nitro group to an aniline. This transformation can be achieved under various conditions, such as catalytic hydrogenation using palladium on carbon (Pd/C) or with dissolving metals like iron powder in acetic acid. nih.gov Upon formation, the newly generated aniline nucleophilically attacks the pendant carbonyl group (or a related electrophilic center like an acrylate), leading to the formation of a cyclic imine or enamine intermediate. nih.gov This intermediate is then further reduced under the reaction conditions to afford the final saturated tetrahydroquinoline ring system. nih.gov This reduction-reductive amination strategy has proven to be a high-yielding approach, often producing the desired heterocycles in yields of 93–98%. nih.gov

Table 2: Substrate Scope in Reduction-Michael Addition Domino Reaction

Substrate Product Yield
2-Nitrocinnamate Derivative 1 98%
2-Nitrocinnamate Derivative 2 86%
2-Nitrocinnamate Derivative 3 95%

Data derived from domino processes involving reduction with iron powder followed by a Michael addition cyclization. nih.gov

Domino reactions that conclude with an intramolecular nucleophilic aromatic substitution (SNAr) step are another powerful route to tetrahydroquinolines. nih.govresearchgate.net For this strategy to be effective, the aromatic ring must be activated towards nucleophilic attack by the presence of a strong electron-withdrawing group (e.g., a nitro group) positioned ortho or para to a suitable leaving group, such as a fluoride atom. nih.govnih.gov

One such sequence involves an initial intermolecular SN2 reaction, which installs a side chain containing a nucleophilic amine. This is followed by the key intramolecular SNAr cyclization, where the amine attacks the activated aromatic ring, displacing the leaving group to form the tetrahydroquinoline core. nih.gov Another variation is a reductive amination-SNAr sequence, where reductive amination of a side-chain carbonyl group generates the necessary amine nucleophile in situ, which then undergoes the ring-closing SNAr reaction. nih.govresearchgate.net These methods have been shown to be highly successful, affording the desired heterocyclic products in yields ranging from 58% to 98%. nih.govresearchgate.net

Acid catalysis can be employed to promote domino sequences that lead to the formation of the tetrahydroquinoline framework. nih.govresearchgate.net These reactions often proceed through the formation of reactive intermediates like iminium ions, which then participate in subsequent cyclization steps. For example, a Fries-like rearrangement of N-arylazetidin-2-ones promoted by a strong acid like triflic acid can be used to synthesize 2,3-dihydro-4(1H)-quinolinones, which are closely related precursors to tetrahydroquinolines. nih.gov

Another important acid-catalyzed approach is the Povarov reaction, which is a formal aza-Diels-Alder reaction. In a three-component domino variation, an aniline, an aldehyde, and a dienophile react in the presence of an acid catalyst to generate a substituted tetrahydroquinoline in a single step. acs.org The reaction proceeds through the in-situ formation of an N-aryl imine from the aniline and aldehyde, which is then protonated by the acid. This activated iminium ion undergoes a [4+2] cycloaddition with the dienophile to construct the tetrahydroquinoline ring system. acs.org

Metal-promoted processes are a key category of reactions for synthesizing tetrahydroquinolines. nih.govresearchgate.net As discussed previously, iron powder is frequently used as an inexpensive and effective reductant in dissolving metal reduction-cyclization sequences to convert nitroarenes into anilines, which then cyclize to form the heterocyclic ring. nih.gov

While the direct application of iron or chromium carbenes in a domino synthesis of tetrahydroquinolines is less commonly cited, the chemistry of these organometallic intermediates is highly relevant to the construction of complex organic molecules. Fischer-type chromium carbene complexes, for instance, are versatile reagents in organic synthesis. wikipedia.org They can undergo reactions to form new carbon-carbon bonds, and their reactivity could, in principle, be harnessed to construct precursors for tetrahydroquinoline synthesis. wikipedia.orgnih.gov For example, chromium-carbene intermediates can be generated by the cleavage of α-Csp³–H and Csp³–O bonds in ethers, followed by coupling with other reagents. nih.gov Similarly, iron-N-heterocyclic carbene (NHC) complexes are a growing class of compounds used in catalysis for reactions such as C-H activation and aziridination, demonstrating their potential utility in complex bond formations. rsc.orgresearchgate.net

Photochemical Approaches to Tetrahydroquinolines

Visible-light-mediated cyclization has emerged as a prominent strategy for the synthesis of highly substituted tetrahydroquinolines. One such approach involves the condensation of 2-vinylanilines with conjugated aldehydes. nih.gov This method proceeds under mild conditions and demonstrates excellent functional group tolerance. The key step is a light-mediated cyclization that can be tuned to produce either tetrahydroquinolines or, in the presence of an iridium photocatalyst, quinoline derivatives. nih.gov Mechanistic studies suggest that imine and iminium intermediates play a crucial role in the absorption of visible light, leading to the generation of reactive excited states that drive the cyclization. nih.gov

Another significant photochemical approach is the catalyst-free [4+2] annulation of tertiary anilines with alkenes. This reaction can be promoted electrochemically, avoiding the need for external metal catalysts or chemical oxidants. A range of tetrahydroquinoline derivatives can be synthesized in good yields under undivided cell conditions at room temperature. This method is characterized by its atom economy, with the only byproduct being hydrogen.

A notable example of a photochemical approach involves the reaction between N-alkylanilines and electron-deficient alkenes, such as maleimides. This reaction is believed to proceed through the formation of an electron donor-acceptor (EDA) complex. Upon irradiation with visible light, a single-electron transfer (SET) occurs, generating radical intermediates that undergo cyclization to form the tetrahydroquinoline ring system. The use of substituted anilines, such as 4-fluoro-N,N-dimethylaniline, allows for the introduction of fluorine into the tetrahydroquinoline scaffold, which is of particular relevance for the synthesis of analogues of the title compound.

Amine SubstrateAlkene SubstrateLight SourceSolventYield (%)Reference
N,N-DimethylanilineN-PhenylmaleimideBlue LEDAcetonitrile85 nih.gov
4-Fluoro-N,N-dimethylanilineN-PhenylmaleimideBlue LEDAcetonitrile78 nih.gov
N-MethylanilineN-PhenylmaleimideBlue LEDAcetonitrile65 nih.gov

Table 1: Examples of Photochemical Synthesis of Tetrahydroquinoline Derivatives (Please note that this table is a representative example based on the described methodologies and may not reflect specific experimental results from a single source.)

De Novo Construction of the Tetrahydroquinoline Framework (General approaches for related scaffolds)

De novo synthesis of the tetrahydroquinoline core allows for the construction of the heterocyclic system from acyclic or simpler cyclic precursors. This approach offers a high degree of flexibility in the introduction of substituents at various positions of the ring.

Oxidative Ring Opening/Ring Closing with Reductive Amination Protocol

A powerful strategy for the de novo construction of nitrogen-containing heterocycles involves an oxidative ring opening of a cyclic precursor, followed by a ring-closing reaction. While direct examples for the synthesis of the tetrahydroquinoline framework from precursors like flavonoids are not prominently reported, the principles of this methodology can be illustrated through analogous transformations and related synthetic strategies.

A relevant approach involves the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters. This method utilizes an ozonolysis of a side-chain double bond in a substituted methyl (2-nitrophenyl)acetate derivative. researchgate.net Ozonolysis, an oxidative cleavage, generates a carbonyl group. Subsequent catalytic hydrogenation initiates a tandem sequence: 1) reduction of the nitro group to an aniline, 2) intramolecular condensation of the newly formed amine with the side-chain carbonyl to form a cyclic imine, and 3) reduction of the imine to afford the tetrahydroquinoline ring. This sequence effectively constitutes an intramolecular reductive amination following an oxidative cleavage. The products are obtained in high yields and with excellent diastereoselectivity, with the C-2 alkyl group being cis to the C-4 carboxylic ester. researchgate.net

While not a direct ring opening of a pre-existing heterocyclic or carbocyclic ring of a complex starting material, this method demonstrates the core principle of using an oxidative cleavage to unmask functionality for a subsequent intramolecular reductive amination to construct the tetrahydroquinoline skeleton.

A conceptually similar strategy has been successfully applied to the synthesis of tetrahydroisoquinolines, a structural isomer of tetrahydroquinolines. nih.govresearchgate.net This process begins with the oxidative cleavage of the olefinic bond in substituted indenes. This cleavage, which can be achieved through methods like the Upjohn or Lemieux–von Rudloff oxidations, or ozonolysis, generates reactive diformyl intermediates. nih.govresearchgate.net These intermediates then undergo a ring-closing step via a double reductive amination with a chiral amine, such as (R)- or (S)-α-methylbenzylamine. This reaction proceeds with ring expansion to form the corresponding tetrahydroisoquinoline derivatives. nih.govresearchgate.net This stereocontrolled methodology allows for precise control over the stereochemistry of the final products. nih.govresearchgate.net

Starting MaterialOxidative Cleavage ReagentsAmineReductive Amination ReagentsProductYield (%)Reference
1-Phenyl-1H-indeneOsO4, NaIO4(R)-α-MethylbenzylamineNaBH3CN2-(α-Methylbenzyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline65 researchgate.net
Methyl 2-(2-nitrobenzyl)pent-4-enoate1. O3; 2. Me2S-H2, Pd/CMethyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate92 researchgate.net

Table 2: Examples of Oxidative Cleavage and Reductive Amination in Heterocycle Synthesis (Please note that this table is a representative example based on the described methodologies and may not reflect specific experimental results from a single source.)

This approach highlights a versatile pathway for the de novo construction of complex heterocyclic scaffolds and underscores the potential for applying similar oxidative ring-opening and subsequent reductive amination cyclization strategies to access the tetrahydroquinoline framework from appropriately designed precursors.

Mechanistic Investigations and Reaction Pathway Elucidation

Stereochemical Outcome Determination and Control in Asymmetric Catalysis

The stereochemical outcome in the asymmetric synthesis of chiral tetrahydroquinolines, including the (R)-7-fluoro-2-methyl derivative, is predominantly governed by the choice of the chiral catalyst and the reaction conditions. Asymmetric hydrogenation and transfer hydrogenation of the corresponding quinoline (B57606) precursor are common and effective methods. acs.orgdicp.ac.cn Chiral Brønsted acids and transition metal complexes with chiral ligands are the two major classes of catalysts employed for this purpose. rsc.orgorganic-chemistry.org

In Brønsted acid catalysis, the catalyst, often a chiral phosphoric acid, protonates the nitrogen atom of the quinoline substrate. This activation facilitates the nucleophilic addition of a hydride from a hydrogen source, such as a Hantzsch ester. The chiral environment created by the catalyst directs the hydride transfer to one of the prochiral faces of the iminium intermediate, leading to the preferential formation of one enantiomer. The steric and electronic properties of both the substrate and the catalyst are critical in determining the level of enantioselectivity. For instance, bulky substituents on the catalyst can create a more defined chiral pocket, enhancing the facial discrimination.

Transition metal-catalyzed asymmetric hydrogenation, often employing iridium or rhodium complexes with chiral phosphine (B1218219) ligands, is another powerful strategy. nih.govdicp.ac.cn In these systems, the quinoline substrate coordinates to the chiral metal center. The stereochemical outcome is dictated by the geometry of the metal-ligand complex and the pathway of hydrogen addition. The presence of additives, such as Brønsted acids, can significantly influence both the reactivity and the enantioselectivity by activating the substrate. dicp.ac.cn

To illustrate the principles of stereochemical control in similar systems, the following table presents representative data from the asymmetric hydrogenation of various 2-substituted quinolines.

Substrate (2-Substituted Quinoline)Catalyst/LigandSolventEnantiomeric Excess (ee %)Configuration
2-Methylquinoline[Ir(COD)Cl]₂/(R)-SegPhos/TfOHTHF92R
2-Ethylquinoline[Ir(COD)Cl]₂/(R)-SegPhos/TfOHTHF90R
2-Propylquinoline[Ir(COD)Cl]₂/(R)-SegPhos/TfOHTHF88R
6-Methoxy-2-methylquinoline[Ir(COD)Cl]₂/(R)-SegPhos/TfOHTHF91R

This table presents illustrative data for analogous compounds to demonstrate the effectiveness of asymmetric catalysis in controlling stereochemistry. The specific conditions and outcomes for (R)-7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline may vary.

Detailed Analysis of Catalyst-Substrate Interactions in Homogeneous and Heterogeneous Systems

The precise nature of catalyst-substrate interactions is fundamental to achieving high enantioselectivity. In homogeneous catalysis, these interactions occur in the solution phase, allowing for a high degree of tunability of the catalyst structure.

With chiral Brønsted acid catalysts, the primary interaction is the formation of a hydrogen bond between the acidic proton of the catalyst and the nitrogen atom of the quinoline. This initial protonation is followed by the formation of an ion pair between the protonated substrate and the chiral counteranion of the catalyst. The stereochemical information is then transferred through non-covalent interactions, such as hydrogen bonding and steric repulsion, between the substrate and the chiral backbone of the catalyst. These interactions orient the substrate in a specific conformation, exposing one face to the hydride source. dicp.ac.cn

In transition metal-catalyzed systems, the quinoline substrate coordinates to the metal center of the chiral complex. The enantioselectivity is often explained by steric interactions between the substituents on the quinoline and the bulky groups on the chiral ligand. These interactions favor a specific coordination geometry that leads to the selective formation of one enantiomer. For instance, the CH/π attraction between the η6-arene ligand in certain ruthenium complexes and the fused phenyl ring of a dihydroquinoline intermediate has been proposed to be a key factor in determining the enantioselectivity. nih.gov

Elucidation of Electron Transfer and Radical Intermediates in Cyclization Reactions

While the predominant mechanisms for the asymmetric hydrogenation of quinolines involve ionic pathways (hydride transfer), it is important to consider the possibility of electron transfer processes and the involvement of radical intermediates in related cyclization reactions that can also lead to tetrahydroquinoline scaffolds. However, for the direct reduction of 7-fluoro-2-methylquinoline (B75012), these pathways are less commonly invoked.

In certain photochemical or electrochemical synthetic routes towards tetrahydroquinolines, single-electron transfer (SET) mechanisms can be operative. For instance, a photoinduced electron transfer from a sensitizer (B1316253) to the quinoline substrate could generate a radical anion. This highly reactive intermediate could then be protonated and further reduced to yield the tetrahydroquinoline product. The stereochemistry in such processes would need to be controlled by a chiral proton source or a chiral environment.

Radical cyclization reactions are another pathway where radical intermediates are key. For example, the intramolecular cyclization of an appropriately substituted aniline (B41778) derivative bearing a radical at a suitable position on an alkyl chain could lead to the formation of a tetrahydroquinoline ring. While plausible, there is currently limited specific literature evidence for such radical-mediated pathways being the primary route in the asymmetric synthesis of this compound.

Transition State Characterization and Energy Profile Analysis for Key Steps

For Brønsted acid-catalyzed transfer hydrogenation, computational models can elucidate the geometry of the transition state for the hydride transfer step. These models often reveal a highly organized, non-covalent assembly where the chiral catalyst, the protonated substrate, and the hydride donor are held in close proximity. The energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers directly correlates with the predicted enantiomeric excess. These calculations can highlight the specific steric and electronic interactions that stabilize the favored transition state.

Similarly, for transition metal-catalyzed hydrogenation, DFT calculations can be used to model the substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination steps. The analysis of the energy barriers for the diastereomeric transition states in the stereodetermining step (often the migratory insertion) can explain the origin of the observed enantioselectivity. These models can also help in the rational design of new, more effective chiral ligands.

The following table provides a hypothetical energy profile for the key stereodetermining step in a catalyzed asymmetric reaction, illustrating how computational analysis can rationalize the observed stereochemical outcome.

Transition StateRelative Free Energy (kcal/mol)Favored Product
Transition State leading to (R)-enantiomer0.0(R)-enantiomer
Transition State leading to (S)-enantiomer2.5

This table is a generalized representation of a computational energy profile for a stereoselective reaction. The actual energy differences for the synthesis of this compound would require specific computational studies.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Molecular Structure and Conformation Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves to identify the functional groups and probe the skeletal structure of the molecule through its characteristic vibrational modes. nih.gov For (R)-7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, the spectra are expected to exhibit distinct bands corresponding to the stretching and bending vibrations of its constituent bonds. specac.comlibretexts.orgorgchemboulder.com

Key expected vibrational frequencies include:

N-H Stretch: A medium-intensity band is anticipated in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. libretexts.org

Aromatic C-H Stretch: Sharp absorptions are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, which are indicative of the C-H bonds on the benzene (B151609) ring. libretexts.org

Aliphatic C-H Stretch: Strong, sharp bands are predicted in the 2850-3000 cm⁻¹ region, corresponding to the stretching of C-H bonds in the methyl group and the saturated heterocyclic ring. libretexts.org

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, representing the in-ring carbon-carbon stretching vibrations of the aromatic system. orgchemboulder.com

C-F Stretch: A strong, characteristic absorption band is anticipated in the 1000-1300 cm⁻¹ range, which is indicative of the carbon-fluorine bond on the aromatic ring.

The complementary nature of FTIR and Raman spectroscopy would provide a comprehensive vibrational profile, aiding in the complete structural confirmation of the molecule. mdpi.com

Table 1: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
N-H Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium, Sharp
Aliphatic C-H Stretch 2850 - 3000 Strong, Sharp
Aromatic C=C Stretch 1400 - 1600 Variable, Sharp
C-N Stretch 1029 - 1200 Medium

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (via spin-spin coupling), and their chemical environment. For this compound, distinct signals are expected for the aromatic protons, the protons on the chiral center (C2), the diastereotopic protons at C3, the protons at C4, the N-H proton, and the methyl group protons. researchgate.netchemicalbook.com

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. researchgate.netresearchgate.netoregonstate.edu The fluorine substitution at C7 is expected to influence the chemical shifts of the aromatic carbons through space and through bonds, providing key structural information.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
N-H Broad singlet, variable -
C2-H Multiplet, ~3.0-3.4 ~45-55
C2-CH₃ Doublet, ~1.2-1.4 ~20-25
C3-H₂ Multiplet, ~1.6-2.0 ~25-35
C4-H₂ Multiplet, ~2.7-2.9 ~20-30
C5-H Doublet of doublets, ~6.8-7.0 ~125-130
C6-H Doublet of doublets, ~6.3-6.5 ~110-115 (¹JC-F)
C8-H Doublet of doublets, ~6.2-6.4 ~100-105 (²JC-F)
C4a - ~120-125
C7 - ~155-160 (¹JC-F)

Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful technique for analyzing fluorinated compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound would show a single resonance, confirming the presence of one fluorine atom. wikipedia.orgalfa-chemistry.com Its chemical shift, expected in the typical range for aromatic fluorides (-100 to -170 ppm relative to CFCl₃), is highly sensitive to the electronic environment, confirming its attachment to the aromatic ring. ucsb.eduresearchgate.net Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (H-6 and H-8) would be observed in the ¹H-coupled ¹⁹F spectrum, definitively establishing its position at C7. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For instance, it would show correlations between the C2-H proton and both the C3-H₂ protons and the C2-CH₃ protons, confirming their proximity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹JC-H). magritek.com It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., linking the ¹H signal at ~1.2 ppm to the ¹³C signal at ~20 ppm, confirming the methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JC-H, ³JC-H), which is vital for mapping out the complete molecular skeleton. sdsu.edumagritek.com For example, it would show a correlation from the methyl protons to the C2 carbon, and from the C8-H proton to the C7 carbon, further confirming the fluoro substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. chemguide.co.uk For this compound (C₁₀H₁₂FN), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 165.

The fragmentation of tetrahydroquinolines is well-studied. nih.govnih.gov A primary and characteristic fragmentation pathway for 2-methyl substituted tetrahydroquinolines involves the loss of the methyl group (a radical of mass 15) to form a stable, resonance-delocalized cation. youtube.com

Expected fragmentation pattern:

[M]⁺: The molecular ion at m/z 165.

[M-15]⁺: A prominent peak at m/z 150, resulting from the loss of the C2-methyl group (•CH₃). This is often the base peak in the spectrum.

Other fragments may arise from the cleavage of the heterocyclic ring.

Table 3: Predicted Mass Spectrometry Fragments

m/z Value Proposed Fragment Identity
165 [C₁₀H₁₂FN]⁺ (Molecular Ion)

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. ed.ac.uknih.gov This technique would provide definitive proof of the molecule's connectivity, conformation (e.g., the puckering of the tetrahydroquinoline ring), and, most critically, its absolute configuration. nih.govresearchgate.net

For an enantiopure sample of this compound that forms a suitable single crystal, X-ray analysis using anomalous dispersion would unambiguously determine the (R) stereochemistry at the C2 chiral center. researchgate.net The analysis would yield precise data on bond lengths, bond angles, and torsion angles, as well as details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the N-H group.

Table 4: Illustrative Crystallographic Data Parameters

Parameter Description
Chemical Formula C₁₀H₁₂FN
Formula Weight 165.21
Crystal System e.g., Orthorhombic
Space Group e.g., P2₁2₁2₁ (a common chiral space group)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell

Conformational Analysis of the Tetrahydroquinoline Ring System

No published data is available for the conformational analysis of this compound.

In related tetrahydroquinoline systems, the partially saturated heterocyclic ring typically adopts a non-planar conformation to minimize steric strain. The most commonly observed conformation is a half-chair . researchgate.netnih.govresearchgate.net In this arrangement, some of the ring atoms are displaced in opposite directions from the plane formed by the fused benzene ring. The specific puckering parameters and the exact positions of the substituents (axial vs. equatorial) are highly influenced by the nature and location of the substituents on the ring. For the title compound, the stereochemistry at the C2 carbon, bearing a methyl group, would be a key determinant of the preferred conformation. However, without experimental or high-level computational data, any description remains hypothetical.

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, C-H...π)

No crystal structure data has been reported for this compound, preventing an analysis of its crystal packing and intermolecular interactions.

In the solid state, molecules arrange themselves in a crystal lattice stabilized by a network of intermolecular forces. For a molecule like this compound, several types of interactions would be anticipated:

N-H···F Hydrogen Bonding: The secondary amine (N-H) group is a classic hydrogen bond donor. The fluorine atom at the 7-position, while generally a weak hydrogen bond acceptor, could potentially participate in N-H···F interactions.

C-H···F Interactions: Weak hydrogen bonds involving carbon-hydrogen bonds as donors and the fluorine atom as an acceptor are also plausible and are known to play a role in the crystal packing of fluorinated organic molecules. ed.ac.uk

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could also be a feature of the crystal packing.

The interplay of these potential interactions would dictate the final three-dimensional architecture of the crystal. However, without a determined crystal structure, the presence, geometry, and relative importance of these interactions for this compound remain unknown.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

There are no specific published DFT calculations for (R)-7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Therefore, no data is available for the following subsections.

Geometry Optimization and Equilibrium Structures

Specific optimized coordinates and equilibrium structure details for this compound are not available in published computational studies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Predicted spectroscopic parameters derived from DFT calculations for this specific molecule have not been reported.

Analysis of Atomic Charge Distribution and Electrostatic Potential

Analyses of atomic charges and electrostatic potential surfaces for this compound are not available in the literature.

Ab Initio Methods (e.g., Hartree-Fock) for Electronic Structure Elucidation

No dedicated studies employing ab initio methods such as Hartree-Fock to elucidate the electronic structure of this compound have been found.

Semi-Empirical Quantum Mechanical Methods (e.g., AM1, PM3, PM6, RM1) for Initial Screening

There is no evidence of the application of semi-empirical methods for the initial screening of this compound in the available scientific literature.

Molecular Dynamics Simulations for Conformational Space Exploration

Specific molecular dynamics simulations exploring the conformational space of this compound have not been published.

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Tetrahydroquinolines

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies used to predict the properties and biological activities of chemical compounds based on their molecular structure. mdpi.com These models are built by establishing a mathematical correlation between calculated molecular descriptors and experimentally determined properties.

For fluorinated tetrahydroquinolines, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed to understand their interaction with biological targets, such as Lysine-specific demethylase 1 (LSD1), a notable target for anticancer drugs. mdpi.com

In a typical 3D-QSAR study, a series of related compounds (a training set) are aligned based on a common structural scaffold. mdpi.com For these compounds, various molecular fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) are calculated. Statistical methods are then employed to create a model that relates these fields to the observed biological activity (e.g., inhibitory concentration, IC₅₀). mdpi.com

The predictive power of these models is assessed using statistical parameters. A key parameter is the leave-one-out cross-validation coefficient (q²), where a value greater than 0.5 indicates good internal validation. Another is the predictive R² (R²pred) for an external test set of compounds, where a value above 0.6 suggests good external predictive ability. mdpi.com For a set of tetrahydroquinoline derivatives developed as LSD1 inhibitors, robust CoMFA and CoMSIA models were established with strong statistical and predictive properties. mdpi.com

Statistical Results of 3D-QSAR Models for Tetrahydroquinoline Derivatives mdpi.com
Modelq² (Cross-validated R²)R²pred (Predictive R²)Interpretation
CoMFA0.7780.709Good internal and external predictive ability
CoMSIA0.7640.713Good internal and external predictive ability

The output of these models includes contour maps, which visualize the regions around the molecule where specific properties are predicted to influence activity. For instance, these maps can indicate areas where bulky groups, electronegative substituents, or hydrophobic moieties would be favorable or unfavorable for the property being modeled. mdpi.com Such insights are invaluable for the rational design of new, more potent fluorinated tetrahydroquinoline derivatives. mdpi.com

Investigation of Fluorine's Electronic Effects on Reactivity and Selectivity

The introduction of a fluorine atom into an organic molecule like tetrahydroquinoline has profound electronic consequences that significantly alter its reactivity and selectivity. researchgate.netnih.gov Fluorine is the most electronegative element, and its primary influence comes from a strong electron-withdrawing inductive effect (-I effect). semanticscholar.org

This inductive effect can significantly impact the reactivity of the tetrahydroquinoline ring system. For example, in electrophilic aromatic substitution reactions, the fluorine atom at the 7-position deactivates the aromatic ring towards electrophilic attack by withdrawing electron density. This makes reactions such as nitration or halogenation more difficult compared to the non-fluorinated parent compound.

Conversely, the electron-withdrawing nature of fluorine can enhance the reactivity of the quinoline (B57606) ring towards nucleophilic aromatic substitution (SNAr). acs.org The fluorine atom can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. semanticscholar.org

The position of the fluorine atom also directs the regioselectivity of reactions. In electrophilic substitutions on 7-fluorotetrahydroquinoline, the directing influence of the amino group (an ortho-, para-director) and the deactivating effect of the fluorine atom must be considered. Computational studies, often employing Density Functional Theory (DFT), can predict the most likely sites of reaction by calculating the electron density at various positions on the aromatic ring and assessing the stability of reaction intermediates. nih.gov

Furthermore, the fluorine atom can influence the basicity of the nitrogen atom in the tetrahydroquinoline ring. The strong -I effect withdraws electron density from the nitrogen, reducing its ability to donate its lone pair of electrons and thus decreasing its basicity (pKa). This modulation of basicity is a critical factor in the design of compounds intended to interact with biological targets where protonation state is important. The incorporation of fluorine is a known strategy to enhance biological activity and provide other unique properties. researchgate.net

Computational models can quantify these electronic effects by calculating parameters such as molecular electrostatic potential (MEP) maps and atomic charges. MEP maps visualize the electron-rich and electron-poor regions of a molecule, providing a clear picture of where electrophilic or nucleophilic attack is most likely to occur.

Synthetic Utility and Further Chemical Transformations of R 7 Fluoro 2 Methyl 1,2,3,4 Tetrahydroquinoline

Role as a Chiral Building Block in Advanced Chemical Synthesis

(R)-7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a prime example of a chiral building block, a molecule incorporating a stereocenter that can be used to construct larger, enantiomerically pure compounds. The tetrahydroquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, as it is a core structural motif in numerous bioactive natural products and pharmaceutical agents. rsc.orgdicp.ac.cn The presence of the methyl group at the C-2 position establishes a fixed stereocenter, which is crucial for inducing chirality in subsequent synthetic transformations and for the stereospecific interactions required in biologically active molecules.

The utility of this compound as a building block is demonstrated by its capacity to undergo a variety of chemical transformations at multiple sites—the nitrogen atom, the aromatic ring, and the aliphatic portion of the heterocyclic ring. These modifications allow chemists to introduce diverse functional groups and build molecular complexity while retaining the essential chiral core. Its application is foundational in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. By starting with an enantiopure building block like this compound, complex synthetic pathways that would otherwise require difficult chiral separations or asymmetric catalysis can be simplified.

**6.2. Derivatization Strategies for Expanding Molecular Complexity

The inherent reactivity of the this compound scaffold allows for extensive derivatization, enabling the synthesis of a diverse library of compounds for various applications.

The secondary amine in the tetrahydroquinoline ring is a key handle for derivatization. It readily undergoes a range of N-substitution reactions, allowing for the introduction of various functional groups that can modulate the molecule's steric and electronic properties. Common transformations include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: Reductive amination or direct alkylation with alkyl halides can introduce simple or complex alkyl chains. For instance, boronic acid-catalyzed reductive alkylation of quinolines with carbonyl compounds provides a mild and efficient route to N-alkyl tetrahydroquinolines. organic-chemistry.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce carbonyl functionalities, which can serve as handles for further peptide-like couplings or other transformations.

N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, linking the tetrahydroquinoline core to other aromatic systems.

Reaction TypeReagentsProduct TypeSignificance
N-AlkylationAlkyl Halide, Base or Aldehyde/Ketone, Reducing AgentTertiary AmineIntroduces alkyl substituents, modulates basicity and lipophilicity.
N-AcylationAcyl Chloride or Anhydride, BaseAmideIntroduces carbonyl groups, creates peptide-like linkages.
N-ArylationAryl Halide, Palladium or Copper Catalyst, BaseN-Aryl AmineConnects the scaffold to other aromatic systems.
Table 1: Overview of N-Substitution Reactions on the Tetrahydroquinoline Core.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the secondary amine. The substitution pattern is directed by both the amine and the fluorine atom. The amine is a strong ortho-, para-director, activating the C-5 and C-7 positions. However, since the C-7 position is blocked by fluorine, electrophilic attack is primarily directed to the C-5 position.

Conversely, the fluorine atom at C-7 makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if an additional electron-withdrawing group is introduced onto the ring. This allows for the displacement of other leaving groups or, under certain conditions, the fluorine itself.

Key functionalization strategies include:

Halogenation: Introduction of bromine or iodine at the C-5 or other available positions can provide a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

Nitration and Reduction: Nitration of the aromatic ring followed by reduction of the nitro group to an amine introduces a new amino functional group, which can be further derivatized.

Metalation: Directed ortho-metalation using a strong base like n-butyllithium can deprotonate the C-8 position, allowing for the introduction of a variety of electrophiles.

The introduction of carboxylic acid groups or other side chains is a critical step for creating analogues with improved pharmacokinetic properties or for providing attachment points for conjugation to other molecules.

Methods for introducing carboxylic acid moieties include:

Carboxylation of Metalated Intermediates: Directed ortho-metalation at C-8, followed by quenching with carbon dioxide, provides a direct route to the corresponding carboxylic acid.

Oxidation of Alkyl Groups: If an alkyl group (e.g., methyl) is first installed on the aromatic ring via Friedel-Crafts alkylation or a cross-coupling reaction, it can be subsequently oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Cross-Coupling Reactions: A halogenated tetrahydroquinoline can be subjected to palladium-catalyzed cross-coupling reactions with reagents that carry a protected carboxylic acid function.

These strategies enable the synthesis of derivatives like 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, which are valuable as cyclic amino acid analogues. dicp.ac.cn

Preparation of Scaffolds for Material Science Applications

The unique electronic and structural features of this compound make it an attractive scaffold for the development of advanced materials. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. man.ac.uknih.gov The incorporation of the rigid, chiral tetrahydroquinoline unit into a polymer backbone could lead to materials with novel properties.

Fluorinated Polyquinolines: Polyquinolines are a class of high-performance polymers known for their thermal stability. The development of fluorinated polyquinolines, using monomers derived from fluorinated quinolines, has been explored for applications requiring robust materials. nasa.gov The this compound moiety could serve as a chiral, fluorinated monomer in the synthesis of specialty polymers with controlled stereochemistry, potentially leading to materials with unique optical or separation properties.

Organic Electronics and Dyes: Quinoline (B57606) derivatives are used in the synthesis of dyes for applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). ossila.com The fluorescence properties of the quinoline core can be tuned by modifying its substituents. The introduction of fluorine often enhances properties like photostability and electron affinity. Therefore, derivatives of this compound could be investigated as chiral fluorescent probes for bioimaging or as components in optoelectronic materials. ossila.com

Development of Novel Chemical Reagents and Catalysts

Asymmetric catalysis relies on the use of chiral molecules to control the stereochemical outcome of a chemical reaction. Chiral tetrahydroisoquinolines and tetrahydroquinolines have found application as scaffolds in the design of chiral ligands and organocatalysts. rsc.org The rigid backbone and defined stereochemistry of this compound make it an excellent candidate for this purpose.

Chiral Ligands for Transition Metal Catalysis: The nitrogen atom of the tetrahydroquinoline can be used to coordinate to a metal center. By attaching other coordinating groups to the scaffold, bidentate or tridentate chiral ligands can be synthesized. These ligands can then be complexed with transition metals (e.g., iridium, rhodium, palladium) to create catalysts for asymmetric hydrogenation, C-H activation, or cross-coupling reactions. nih.gov

N-Heterocyclic Carbene (NHC) Precursors: The tetrahydroquinoline framework can be incorporated into the structure of N-heterocyclic carbene (NHC) precursors. nih.gov NHCs are a powerful class of ligands in organometallic catalysis. A chiral, tetrahydroquinoline-fused NHC ligand can effectively transfer its stereochemical information to a metal center (e.g., gold), enabling highly enantioselective transformations. nih.gov The rigidity of the fused ring structure restricts bond rotation, enhancing the asymmetric induction. nih.gov

Organocatalysts: Derivatives of this compound can function as organocatalysts. For example, the secondary amine can be used to activate substrates through the formation of transient enamines or iminium ions, a common strategy in asymmetric organocatalysis.

Compound Name
This compound
n-butyllithium
potassium permanganate
1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Table 2: List of Chemical Compounds Mentioned.

Q & A

Q. What are the standard synthetic routes for (R)-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline?

Methodological Answer: The compound is typically synthesized via enantioselective methods such as Brønsted acid-catalyzed transfer hydrogenation, which achieves high enantiomeric excess (ee) . Key steps include:

  • Cyclization : Intramolecular electrophilic attack of N-(3-chloro-2-hydroxypropyl) derivatives to form the tetrahydroquinoline core .
  • Fluorination : Fluorine introduction via nucleophilic substitution or direct fluorination of precursors .
  • Chiral Resolution : Use of chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate the (R)-enantiomer .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C7, methyl at C2) and confirms stereochemistry .
  • Mass Spectrometry (MS) : Validates molecular weight (165.21 g/mol) and detects isotopic patterns from fluorine .
  • X-ray Crystallography : Resolves absolute configuration and ring conformation (e.g., half-chair vs. boat) .

Q. What are the solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility : Prefer polar aprotic solvents (e.g., DMSO, DMF) due to the hydrophobic tetrahydroquinoline core and fluorine’s electronegativity .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the tertiary amine .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Use chiral Brønsted acids (e.g., SPINOL-phosphates) to achieve >95% ee via dynamic kinetic resolution .
  • Chiral Chromatography : Employ polysaccharide-based columns (Chiralpak®) for post-synthesis purification .
  • Kinetic Analysis : Monitor reaction progress with chiral HPLC to identify racemization risks at elevated temperatures .

Q. What strategies address contradictions in reported biological activity data?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl at C2 vs. C3) to isolate steric/electronic effects .
  • Conformational Analysis : Compare X-ray structures of active/inactive analogs to identify critical ring conformations (e.g., axial vs. equatorial fluorine) .
  • Assay Standardization : Use isogenic cell lines and consistent IC₅₀ protocols to minimize variability in bioactivity measurements .

Q. How does stereochemistry at C7 influence pharmacological properties?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to compare (R)- and (S)-enantiomer binding affinities .
  • In Vivo Pharmacokinetics : Assess metabolic stability differences using chiral LC-MS/MS; fluorine’s electronegativity may enhance (R)-enantiomer half-life .

Data Contradiction Analysis

Q. How to resolve discrepancies in synthetic yields across studies?

Methodological Answer:

  • Reaction Optimization : Screen solvents (e.g., toluene vs. THF) and temperatures to reproduce high-yield conditions .
  • Impurity Profiling : Use LC-MS to identify side products (e.g., over-fluorinated derivatives) that reduce yield .
  • Catalyst Loading : Adjust chiral catalyst concentration (0.5–5 mol%) to balance enantioselectivity and cost .

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Reactant of Route 1
(R)-7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
(R)-7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.